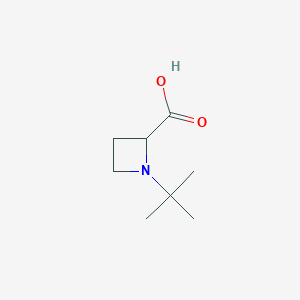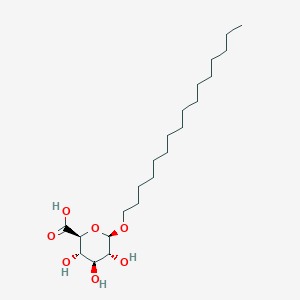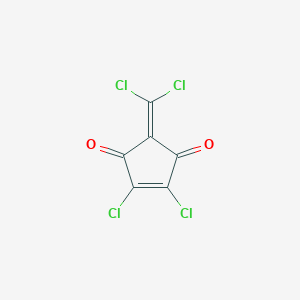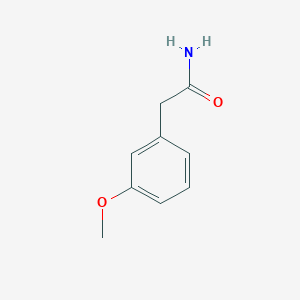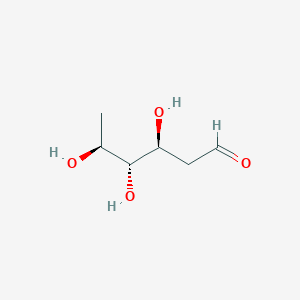
2-Deoxy-L-fucose
Übersicht
Beschreibung
2-Deoxy-L-fucose is a deoxy sugar, specifically a deoxyhexose, which lacks a hydroxyl group at the C-2 position This compound is structurally similar to L-fucose, a naturally occurring sugar found in various biological systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-L-fucose can be achieved through several methods. One common approach involves the reduction of L-fucose using selective reducing agents. For instance, L-fucose can be treated with sodium borohydride (NaBH4) in the presence of a suitable solvent to yield this compound. Another method involves the use of catalytic hydrogenation, where L-fucose is subjected to hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of L-fucose. Enzymes such as fucose isomerase can be used to convert L-fucose to this compound under controlled conditions. This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Deoxy-L-fucose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of this compound typically results in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can yield alcohol derivatives of this compound.
Substitution: Substitution reactions involve the replacement of functional groups in this compound. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine gas) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Deoxy-L-fucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound is employed in studies of cell signaling and recognition processes, particularly in the context of glycosylation.
Medicine: This compound is investigated for its potential therapeutic applications, including its role in cancer treatment and immune modulation.
Industry: this compound is used in the production of pharmaceuticals, cosmetics, and food additives due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-Deoxy-L-fucose involves its incorporation into glycan structures, where it can influence various biological processes. It acts as a substrate for fucosyltransferases, enzymes that add fucose residues to glycans. By modifying glycan structures, this compound can affect cell-cell interactions, signaling pathways, and immune responses. Its ability to inhibit fucosylation has been explored as a potential therapeutic strategy for diseases such as cancer and inflammation.
Vergleich Mit ähnlichen Verbindungen
L-fucose: A naturally occurring sugar with a hydroxyl group at the C-2 position.
2-Deoxy-2-fluoro-L-fucose: A fluorinated analog of 2-Deoxy-L-fucose with potential as a metabolic inhibitor.
2-Deoxy-D-glucose: A deoxy sugar similar to this compound but with a different stereochemistry.
Uniqueness: this compound is unique due to its specific structural features and its ability to modulate glycosylation processes. Unlike L-fucose, it lacks a hydroxyl group at the C-2 position, which can lead to different biological activities. Its potential as a therapeutic agent and its role in glycan synthesis make it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
(3S,4R,5S)-3,4,5-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFRNGYBHLBCMB-HCWXCVPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CC=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](CC=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940809 | |
| Record name | 2,6-Dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-06-1 | |
| Record name | 2-Deoxy-L-fucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


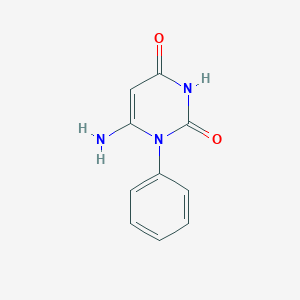

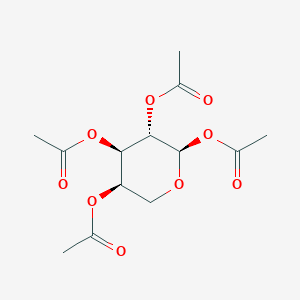
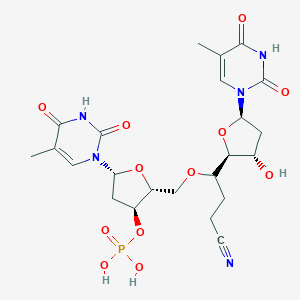
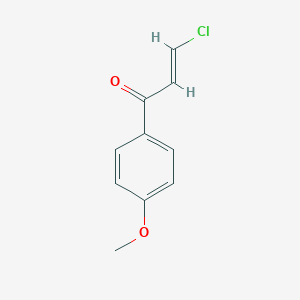

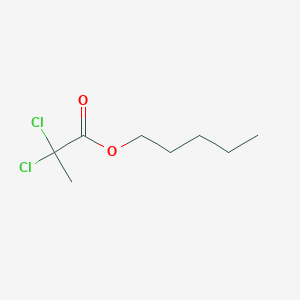
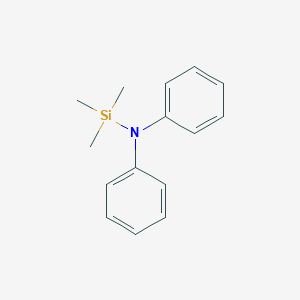

![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)
